molecular formula C14H12Cl2FN B1396902 N-(3,5-Dichlorobenzyl)-1-(4-fluorophenyl)methanamine CAS No. 1179959-12-6

N-(3,5-Dichlorobenzyl)-1-(4-fluorophenyl)methanamine

Cat. No.: B1396902
CAS No.: 1179959-12-6
M. Wt: 284.2 g/mol
InChI Key: AZGTVYARMLQBFL-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorobenzyl)-1-(4-fluorophenyl)methanamine is an organic compound that features both dichlorobenzyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dichlorobenzyl)-1-(4-fluorophenyl)methanamine typically involves the reaction of 3,5-dichlorobenzyl chloride with 4-fluoroaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial production may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dichlorobenzyl)-1-(4-fluorophenyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-(3,5-Dichlorobenzyl)-1-(4-fluorophenyl)methanamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can also serve as a reagent in various organic reactions.

    Biology: In biological research, the compound may be used to study the effects of halogenated aromatic amines on biological systems.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-Dichlorobenzyl)-1-(4-fluorophenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-Dichlorobenzyl)-1-(4-chlorophenyl)methanamine
  • N-(3,5-Dichlorobenzyl)-1-(4-bromophenyl)methanamine
  • N-(3,5-Dichlorobenzyl)-1-(4-methylphenyl)methanamine

Uniqueness

N-(3,5-Dichlorobenzyl)-1-(4-fluorophenyl)methanamine is unique due to the presence of both dichlorobenzyl and fluorophenyl groups. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications. The fluorine atom, in particular, can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

N-[(3,5-dichlorophenyl)methyl]-1-(4-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2FN/c15-12-5-11(6-13(16)7-12)9-18-8-10-1-3-14(17)4-2-10/h1-7,18H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZGTVYARMLQBFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC2=CC(=CC(=C2)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 3,5-dichlorobenzaldehyde (3.9 g, 22.3 mmol) in 2-propanol (20 mL) and CH2Cl2 (20 mL) was added 4-fluorobenzylamine (2.93 mL, 25.6 mmol). The resulting mixture was stirred at rt for 1 h. The mixture was cooled to ice bath temperature and was treated with sodium triacetoxyborohydride (7.56 g, 35.7 mmol) under N2 atmosphere. The resulting mixture was stirred at rt for 22 h. To the reaction mixture was added saturated aq NaHCO3 solution and it was stirred for 0.2 h, and concentrated in vacuo. The residue was mixed with ethyl acetate and saturated aq NaHCO3 solution. The organic layer was separated, washed with brine, dried over MgSO4 and concentrated. The residue was purified by flash silica gel column chromatography on silica gel to obtain (ISCO. Condition: 40 g column. Eluents: 0-6% of B, gradient, solvent A: CH2Cl2, solvent B: ethyl acetate (5% 2 M ammonia in MeOH). 35 min run. The desired product peak came from 5 min to 15 min) the desired product as a colorless oil (5.6 g, 80%). 1H NMR (CDCl3): δ 7.34-7.27 (m, 5H), 7.08-7.03 (m, 2H), 3.78 (s, 2H), 3.77 (s, 2H), 1.85 (bs, 1H); MS (ESI): [M+H]+=284.0.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,5-Dichlorobenzyl)-1-(4-fluorophenyl)methanamine
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